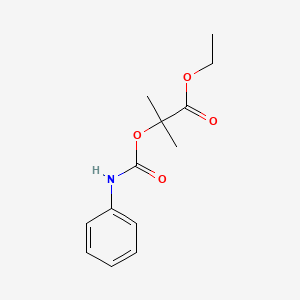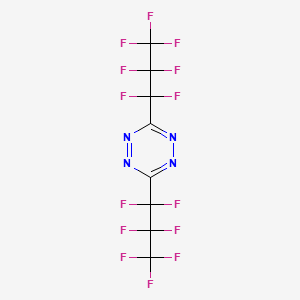![molecular formula C17H25N3O B14731098 3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile CAS No. 6269-63-2](/img/structure/B14731098.png)
3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring substituted with a 2-methylphenyl group and a propoxypropanenitrile moiety, making it a versatile molecule for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile typically involves the reaction of 1-(2-methylphenyl)piperazine with 3-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methylphenyl)piperazine
- 3-(4-Benzylpiperazin-1-yl)propoxypropanenitrile
- 3-(4-Methylpiperazin-1-yl)propanenitrile
Uniqueness
3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a propoxypropanenitrile moiety makes it particularly versatile for various applications in medicinal chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
6269-63-2 |
|---|---|
Molekularformel |
C17H25N3O |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
3-[3-[4-(2-methylphenyl)piperazin-1-yl]propoxy]propanenitrile |
InChI |
InChI=1S/C17H25N3O/c1-16-6-2-3-7-17(16)20-12-10-19(11-13-20)9-5-15-21-14-4-8-18/h2-3,6-7H,4-5,9-15H2,1H3 |
InChI-Schlüssel |
FGMWZZYPMRCJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCOCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

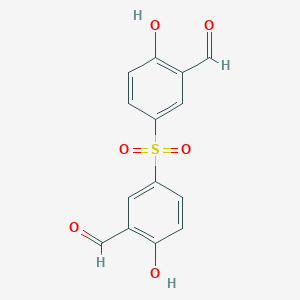

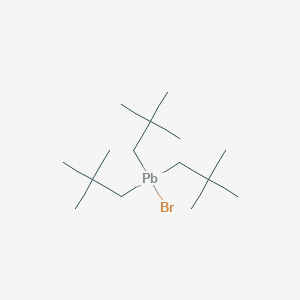

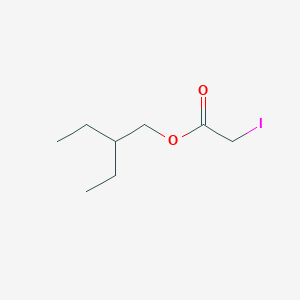
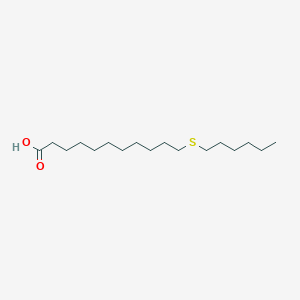


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
